molecular formula C14H18N2O5S B5229662 N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine

Cat. No. B5229662
M. Wt: 326.37 g/mol
InChI Key: WZULZRIMEIYAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine, also known as NPS 2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It is a potent and selective inhibitor of CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. In recent years, NPS 2143 has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 acts as a competitive antagonist of the CaSR, which is a G protein-coupled receptor that regulates calcium homeostasis in the body. The CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and cardiovascular system. Upon activation by extracellular calcium, the CaSR triggers a signaling pathway that leads to changes in intracellular calcium levels and downstream physiological responses. This compound 2143 inhibits the CaSR-mediated signaling pathway by binding to the receptor and preventing the activation by extracellular calcium.
Biochemical and Physiological Effects:
This compound 2143 has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In bone metabolism, this compound 2143 has been shown to increase bone formation by inhibiting the CaSR-mediated signaling pathway that inhibits bone formation. In cardiovascular diseases, this compound 2143 has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR-mediated vasoconstriction and hypertrophy. In cancer research, this compound 2143 has been shown to inhibit the CaSR-mediated proliferation and invasion of cancer cells, which suggests its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 in lab experiments is its high selectivity and potency for the CaSR. This allows for precise and specific modulation of the CaSR-mediated signaling pathway without affecting other pathways. However, one of the limitations of using this compound 2143 is its low solubility in aqueous solutions, which can complicate its use in some experiments. Additionally, the specific effects of this compound 2143 can vary depending on the tissue and cell type, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 in research. One potential direction is the use of this compound 2143 as a therapeutic agent for bone diseases, such as osteoporosis. Another potential direction is the use of this compound 2143 as a therapeutic agent for cardiovascular diseases, such as hypertension and heart failure. Additionally, the use of this compound 2143 as an anti-cancer agent is an area of active research, and further studies are needed to determine its potential efficacy and safety in cancer treatment. Finally, the development of more soluble and bioavailable analogs of this compound 2143 could improve its use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 involves a multi-step process that starts with the reaction of piperidine with chloroacetonitrile to form 4-piperidinylacetonitrile. This intermediate is then reacted with phenylsulfonyl chloride to form 1-(phenylsulfonyl)-4-piperidinylacetonitrile. Finally, the acetonitrile group is replaced with a glycine moiety to form this compound 2143.

Scientific Research Applications

N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been extensively studied in various areas of research, including bone metabolism, cardiovascular diseases, and cancer. In bone metabolism, this compound 2143 has been shown to inhibit the CaSR-mediated signaling pathway, which leads to increased bone formation. In cardiovascular diseases, this compound 2143 has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR-mediated vasoconstriction and hypertrophy. In cancer research, this compound 2143 has been shown to inhibit the CaSR-mediated proliferation and invasion of cancer cells, which suggests its potential as an anti-cancer agent.

properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13(18)10-15-14(19)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULZRIMEIYAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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